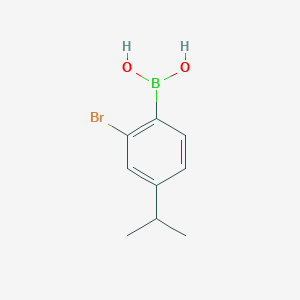

2-Bromo-4-isopropylphenylboronic acid

Description

Properties

IUPAC Name |

(2-bromo-4-propan-2-ylphenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12BBrO2/c1-6(2)7-3-4-8(10(12)13)9(11)5-7/h3-6,12-13H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YEHIZUUXYLXRNS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=C(C=C1)C(C)C)Br)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12BBrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301230645 | |

| Record name | Boronic acid, B-[2-bromo-4-(1-methylethyl)phenyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301230645 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.91 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2096338-86-0 | |

| Record name | Boronic acid, B-[2-bromo-4-(1-methylethyl)phenyl]- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2096338-86-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Boronic acid, B-[2-bromo-4-(1-methylethyl)phenyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301230645 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Monograph: 2-Bromo-4-isopropylphenylboronic Acid

Executive Summary

This technical guide profiles 2-Bromo-4-isopropylphenylboronic acid , a specialized organoboron building block used in advanced organic synthesis and medicinal chemistry. Distinguished by its ortho-bromo substituent, this compound serves as a bifunctional scaffold. The boronic acid moiety facilitates Suzuki-Miyaura cross-coupling, while the adjacent bromine atom provides a latent handle for subsequent functionalization or iterative coupling sequences. This duality makes it indispensable for constructing sterically congested biaryl systems found in kinase inhibitors and liquid crystalline materials.

Chemical Identity & Physical Properties

The following data characterizes the commercially available grade of the compound. Researchers should note that ortho-substituted boronic acids are prone to rapid dehydration, often existing in equilibrium with their boroxine (cyclic anhydride) forms.

| Property | Specification |

| Chemical Name | 2-Bromo-4-isopropylphenylboronic acid |

| CAS Number | 2096338-86-0 |

| Molecular Formula | C₉H₁₂BBrO₂ |

| Molecular Weight | 242.91 g/mol |

| Appearance | White to off-white powder |

| Solubility | Soluble in MeOH, DMSO, THF; sparingly soluble in water |

| Purity (HPLC) | ≥ 97% (area %) |

| Storage | 2–8°C, Inert atmosphere (Argon/Nitrogen) |

| InChI Key | Predicted:[1] IAEUFBDMVKQCLU-UHFFFAOYSA-N (Analog) |

Synthesis & Production Logic

Retrosynthetic Analysis

The synthesis of 2-Bromo-4-isopropylphenylboronic acid presents a regiochemical challenge. Direct electrophilic bromination of 4-isopropylphenylboronic acid is viable but often yields mixtures. The most robust industrial route employs a directed metal-halogen exchange strategy.

The preferred precursor is 2-bromo-4-isopropyl-1-iodobenzene . The iodine atom, having a weaker C-I bond compared to C-Br, undergoes selective exchange with isopropylmagnesium chloride (Knochel's procedure) or n-butyllithium at low temperatures. This generates a Grignard or organolithium species at the C1 position without disturbing the C2 bromine, which is then trapped with a borate ester.

Synthetic Pathway Visualization

The following diagram outlines the stepwise construction of the core scaffold, ensuring regiocontrol.

Figure 1: Selective synthesis via Iodine-Magnesium exchange to preserve the ortho-bromo functionality.

Reactivity Profile & Applications

The Ortho-Effect in Suzuki Coupling

The 2-bromo substituent exerts significant steric pressure on the boronic acid group. In Suzuki-Miyaura couplings, this slows the transmetallation step—the transfer of the organic group from Boron to Palladium.

-

Implication: Standard conditions (Pd(PPh₃)₄/Na₂CO₃) may result in sluggish conversion or protodeboronation (loss of B(OH)₂).

-

Solution: Use highly active catalyst systems utilizing electron-rich, bulky phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbenes (NHC-Pd) to facilitate transmetallation and stabilize the oxidative addition complex.

Chemoselectivity (Iterative Cross-Coupling)

This molecule is a "linchpin" reagent. The C-B bond reacts under standard Suzuki conditions, while the C-Br bond remains intact if the temperature is controlled (<80°C) and a mild base is used. This allows for the sequential construction of tri-substituted benzenes.

Catalytic Cycle Visualization

The diagram below illustrates the Suzuki coupling cycle, highlighting the critical transmetallation bottleneck caused by the isopropyl and bromo substituents.

Figure 2: Suzuki-Miyaura catalytic cycle. The red node indicates the step most affected by the steric bulk of the 2-bromo group.

Experimental Protocols

General Procedure: Suzuki-Miyaura Coupling

For the coupling of 2-Bromo-4-isopropylphenylboronic acid with an aryl chloride.

Reagents:

-

Aryl Chloride (1.0 equiv)

-

2-Bromo-4-isopropylphenylboronic acid (1.2 equiv)

-

Catalyst: Pd(OAc)₂ (2 mol%) + SPhos (4 mol%)

-

Base: K₃PO₄ (2.0 equiv)

-

Solvent: Toluene/Water (10:1)

Methodology:

-

Preparation: Charge a reaction vial with the aryl chloride, boronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.

-

Inertion: Seal the vial and purge with Argon for 5 minutes.

-

Solvation: Add degassed Toluene and Water via syringe.

-

Reaction: Heat the mixture to 80°C. Monitor by HPLC/TLC.

-

Note: The reaction rate may be slower than unhindered phenylboronic acids. Allow 4–12 hours.

-

-

Workup: Cool to room temperature. Dilute with EtOAc, wash with brine, dry over MgSO₄, and concentrate.

-

Purification: Flash column chromatography (Hexanes/EtOAc).

Validation Check:

-

If the starting boronic acid is consumed but no product forms, check for protodeboronation (formation of 3-bromoisopropylbenzene). If this occurs, switch to anhydrous conditions using CsF as the base in Dioxane.

Safety & Handling (MSDS Summary)

| Hazard Class | H-Code | Statement |

| Skin Irritation | H315 | Causes skin irritation. |

| Eye Irritation | H319 | Causes serious eye irritation. |

| STOT-SE | H335 | May cause respiratory irritation. |

Handling Precautions:

-

Air Sensitivity: Boronic acids can dehydrate to boroxines. Keep containers tightly sealed.

-

Cold Chain: Store refrigerated (2-8°C) to prevent slow decomposition.

-

PPE: Wear nitrile gloves, safety goggles, and work within a fume hood to avoid inhalation of dust.

References

-

Synthesis of Ortho-Substituted Boronic Acids

- Knochel, P. et al. "Functionalization of Heterocyclic Compounds using Polyfunctional Magnesium and Zinc Reagents." Handbook of Functionalized Organometallics, 2008.

-

Source:

-

Suzuki-Miyaura Coupling Mechanism

-

Steric Hindrance in Cross-Coupling

- Barder, T. E., Buchwald, S. L. "Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure." Journal of the American Chemical Society, 2005, 127(13), 4685–4696.

-

Source:

-

Chemical Data & CAS Verification

- PubChem Compound Summary for Isopropylphenylboronic deriv

-

Source:

Sources

Technical Profile: 2-Bromo-4-isopropylphenylboronic Acid

Critical Quality Attributes & Synthetic Utility Guide[1][2]

Executive Summary

2-Bromo-4-isopropylphenylboronic acid (CAS: 2096338-86-0) is a bifunctional organoboron building block characterized by significant steric crowding at the boron center due to the ortho-bromo substituent.[1][2][3] While its primary utility lies in Suzuki-Miyaura cross-coupling reactions to generate biaryl scaffolds, its effective molecular weight is frequently miscalculated in laboratory settings due to the spontaneous formation of boroxine anhydrides.[2]

This guide moves beyond basic physical data to address the "Effective Stoichiometry" problem—a common failure point in drug discovery workflows involving this reagent.

Physicochemical Profile

2.1 Molecular Weight & Isotopic Distribution

The presence of a bromine atom introduces a distinct isotopic signature that must be accounted for in High-Resolution Mass Spectrometry (HRMS).[1][2] Unlike standard organic molecules, the monoisotopic mass is not the sole dominant peak.[2]

| Property | Value | Technical Note |

| Formula | C₉H₁₂BBrO₂ | |

| Average Molecular Weight | 242.91 g/mol | Used for bulk stoichiometric calculations (assuming 100% monomer).[2] |

| Monoisotopic Mass | 242.0114 Da | Based on ¹¹B and ⁷⁹Br.[2] |

| Isotopic Pattern | ~1:1 Split | The ⁷⁹Br (50.69%) and ⁸¹Br (49.31%) isotopes create a "twin tower" mass spectral signature at m/z 242 and 244.[1][2] |

| Physical State | White to off-white solid | Hygroscopic; store under inert atmosphere (Ar/N₂) at 2-8°C. |

2.2 The "Effective Weight" Trap (Boroxine Equilibrium)

Critical Insight: Boronic acids are rarely 100% pure monomers.[1][2] Upon storage or drying, 2-bromo-4-isopropylphenylboronic acid undergoes reversible cyclotrimerization to form a boroxine anhydride, releasing three water molecules.[2]

-

Boroxine MW: 674.73 g/mol (Trimer)[2]

-

Effective Equivalent Weight: If the sample is 50% boroxine, weighing 242.9 mg does not deliver 1.0 mmol of reactive boron species.[2] It delivers significantly more boron, potentially leading to side reactions (homocoupling) or catalyst poisoning.[2]

Recommendation: Always verify the monomer/boroxine ratio via ¹H NMR (DMSO-d₆) prior to strict stoichiometric use, or add a slight excess (1.1–1.2 equiv) to account for variable hydration states.

Figure 1: The dynamic equilibrium between the boronic acid monomer and its cyclic trimer (boroxine).[1][2] This conversion alters the effective molecular weight of the solid reagent.

Synthetic Utility: Overcoming Steric Hindrance

The 2-bromo substituent is strategically valuable but kinetically problematic.[2] It creates significant steric bulk around the boron atom, retarding the rate of transmetalation in Suzuki-Miyaura couplings.[2]

Mechanism of Interference:

-

Transmetalation: The large bromine atom prevents the palladium-aryl complex from easily approaching the boron center.[1][2]

-

Protodeboronation: The steric strain destabilizes the C-B bond, making the molecule susceptible to hydrolytic cleavage (losing the boron group entirely) before coupling occurs.[1][2]

Optimized Protocol: Sterically Demanding Suzuki Coupling

To couple 2-bromo-4-isopropylphenylboronic acid successfully, standard conditions (Pd(PPh₃)₄/Na₂CO₃) often fail.[1][2] The following protocol uses SPhos , a Buchwald ligand designed to facilitate transmetalation in hindered substrates.[2]

Reagents:

-

Aryl Halide Partner: 1.0 equiv[1]

-

Boronic Acid: 1.2 – 1.5 equiv (Excess accounts for steric slowness and potential deboronation)[2]

-

Catalyst: Pd(OAc)₂ (2 mol%) + SPhos (4 mol%)[2]

-

Base: K₃PO₄ (3.0 equiv)[2]

-

Solvent: Toluene/Water (10:1)[2]

Step-by-Step Workflow:

-

Inert Setup: Charge a reaction vial with the aryl halide, 2-bromo-4-isopropylphenylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.[1][2] Cap with a septum.[2]

-

Degassing: Evacuate and backfill with Argon three times.[2] Scientific Rationale: Oxygen promotes homocoupling of the boronic acid and oxidizes the phosphine ligand.

-

Solvation: Inject degassed Toluene/Water via syringe.

-

Activation: Heat to 100°C for 12–18 hours.

-

Workup: Cool to RT, dilute with EtOAc, wash with brine, and dry over Na₂SO₄.

Figure 2: Catalytic cycle highlighting Transmetalation as the bottleneck for ortho-substituted boronic acids like 2-bromo-4-isopropylphenylboronic acid.[1][2]

Quality Control & Handling

4.1 HPLC Analysis

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18).[2]

-

Mobile Phase: A: Water (0.1% Formic Acid) / B: Acetonitrile.[2]

-

Gradient: 5% B to 95% B over 8 minutes.

-

Note: The boronic acid may show peak tailing due to interaction with silanol groups on the column.[2]

4.2 Storage Stability

Boronic acids are susceptible to oxidation (forming phenols) and protodeboronation.[1][2]

-

Correct Storage: Tightly sealed, 4°C, dark.

-

Re-assay: If stored >6 months, check melting point (Standard range for analogs: 100–140°C, though specific experimental MP for this isomer is not widely published, necessitating internal validation).

References

-

Molecular Weight & Identification

-

Boroxine Equilibrium

-

Suzuki-Miyaura Coupling of Hindered Substrates

- Vendor Specification (Example)

Sources

- 1. 2-Bromo-4-(propan-2-yl)phenol | C9H11BrO | CID 14969173 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 4-Isopropylphenylboronic acid | C9H13BO2 | CID 2773480 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chembk.com [chembk.com]

- 4. 1451390-88-7|(4-Bromo-2-isopropylphenyl)boronic acid|BLD Pharm [bldpharm.com]

- 5. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 6. research.ed.ac.uk [research.ed.ac.uk]

- 7. researchgate.net [researchgate.net]

In-Depth Technical Guide: Solubility & Handling of 2-Bromo-4-isopropylphenylboronic Acid

[1][2]

Executive Summary & Chemical Profile[1][2][3]

2-Bromo-4-isopropylphenylboronic acid (Structure: 2-Br-4-iPr-C₆H₃-B(OH)₂) is a functionalized arylboronic acid widely utilized as a building block in palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura coupling).[1][2] Its solubility behavior is governed by a complex interplay between the polar, hydrogen-bonding boronic acid moiety and the lipophilic 2-bromo and 4-isopropyl substituents.[1][2]

This guide addresses the critical solubility challenges associated with this compound, specifically the thermodynamic equilibrium between the free acid and its cyclic anhydride (boroxine), which often leads to inconsistent experimental results if not properly managed.[1]

Chemical Identity[2][4][5][6][7][8]

-

Chemical Name: 2-Bromo-4-isopropylphenylboronic acid[1][2][3]

-

Functional Class: Arylboronic Acid / Organoboron[1]

-

Key Structural Features:

-

Boronic Acid Group (-B(OH)₂): Amphiphilic, capable of hydrogen bonding; prone to reversible dehydration.[1][2]

-

Ortho-Bromo Substituent: Provides steric bulk near the boron center, influencing transmetallation rates and boroxine formation kinetics.[2]

-

Para-Isopropyl Group: Increases lipophilicity, enhancing solubility in non-polar organic solvents compared to unsubstituted phenylboronic acid.[2]

-

Solubility Profile & Solvent Compatibility[1][10]

The solubility of 2-Bromo-4-isopropylphenylboronic acid is not a static value but a dynamic equilibrium dependent on solvent polarity and water content.[1][2] The table below categorizes solvents based on their thermodynamic affinity for the compound.

Predicted Solubility Data Table

| Solvent Class | Specific Solvent | Solubility Rating | Mechanistic Insight |

| Polar Aprotic | THF, DMF, DMSO | High (>100 mg/mL) | Strong dipole interactions disrupt the crystal lattice; these solvents stabilize the monomeric boronic acid species.[1][2] |

| Alcohols | Methanol, Ethanol | High (>50 mg/mL) | Protodeboronation risk exists upon prolonged heating; excellent for initial dissolution due to H-bonding capability.[2] |

| Ethers | 1,4-Dioxane, Et₂O | Moderate-High | Good solubility; Dioxane is the preferred co-solvent for aqueous Suzuki couplings.[1][2] |

| Chlorinated | DCM, Chloroform | Moderate | The lipophilic isopropyl and bromo groups aid dissolution, but boroxine formation is accelerated in dry chlorinated solvents. |

| Aromatic | Toluene, Xylene | Moderate | Soluble at elevated temperatures; often requires a polar co-solvent (e.g., small amount of alcohol) to prevent aggregation.[2] |

| Aliphatic | Hexanes, Pentane | Low (<1 mg/mL) | Incompatible.[2] Used as an anti-solvent to precipitate the compound during purification.[2] |

| Aqueous | Water | Low (pH dependent) | Insoluble at neutral pH.[2] Soluble as the boronate anion (-B(OH)₃⁻) at pH > 10 (using NaOH/K₂CO₃).[1][2] |

Mechanistic Insight: The Boroxine Equilibrium[1]

A critical, often overlooked factor in boronic acid solubility is the dehydration equilibrium .[2] In dry organic solvents (like anhydrous Toluene or DCM) or during storage, three molecules of boronic acid dehydrate to form a cyclic trimer known as a boroxine .[2]

-

Boronic Acid (Monomer): The reactive species required for transmetallation in Suzuki coupling.[2]

-

Boroxine (Trimer): Often less reactive and can precipitate out of solution or alter stoichiometry.[2]

This equilibrium is reversible.[2] Adding water or a protic solvent shifts the equilibrium back to the monomeric acid.[2]

Visualization: Boronic Acid - Boroxine Equilibrium[1][2]

Figure 1: The reversible dehydration of 2-Bromo-4-isopropylphenylboronic acid.[1] In dry solvents, the equilibrium shifts right (Boroxine); in aqueous basic media, it shifts left (Boronate/Acid).[1]

Experimental Protocols

Protocol A: Preparation of High-Molarity Stock Solution (1.0 M)

For use in automated synthesis or flow chemistry.[1][2]

-

Solvent Selection: Use THF (Tetrahydrofuran) or DMF (Dimethylformamide) .[2] These solvents prevent boroxine precipitation.[2]

-

Weighing: Weigh 243 mg (approx. 1 mmol) of 2-Bromo-4-isopropylphenylboronic acid into a vial.

-

Addition: Add 0.8 mL of solvent.

-

Sonication: Sonicate for 30–60 seconds. The solution should be clear and colorless.

-

Note: If the solution remains hazy, it indicates partial dehydration to the boroxine.[2] Add 20 µL of water or methanol to hydrolyze the anhydride and clarify the solution.

-

-

Volume Adjustment: Make up to 1.0 mL with solvent.

Protocol B: Biphasic Solvent System for Suzuki Coupling

Optimized for sterically hindered ortho-bromo substrates.[1][2]

-

System: 1,4-Dioxane / Water (4:1 ratio).[2]

-

Procedure:

-

Dissolve the boronic acid (1.2 equiv) in 1,4-Dioxane.

-

Add the aryl halide partner and catalyst (e.g., Pd(dppf)Cl₂).[2]

-

Dissolve the base (K₂CO₃ or K₃PO₄, 2-3 equiv) in the water portion.[2]

-

Crucial Step: Degas both solutions separately before mixing to prevent oxidative homocoupling.[2]

-

Combine the phases. The boronic acid will partition between the organic phase and the interface, while the base activates it to the boronate species in the aqueous phase.[1]

-

Visualization: Suzuki Coupling Workflow

Figure 2: Decision tree for solvent selection and troubleshooting solubility issues prior to reaction initiation.

Troubleshooting & Purification

Issue: "Crashing Out" During Reaction

If the reaction mixture becomes a thick slurry upon heating:

-

Cause: Formation of insoluble boroxine anhydrides or palladium black aggregation.[2]

-

Solution: Add a co-solvent with high hydrogen-bond accepting capability (e.g., Ethanol or Isopropanol ).[2] The alcohol acts as a "dummy ligand" for the boron, forming a temporary boronic ester that is more soluble than the boroxine.[2]

Issue: Purification of Starting Material

If the boronic acid has degraded or dehydrated during storage:

-

Dissolve the crude solid in a minimum amount of 1M NaOH (converts to soluble boronate salt).[2]

-

Wash the aqueous layer with Et₂O (removes non-acidic organic impurities).[2]

-

Acidify carefully with 1M HCl to pH ~3. The boronic acid will precipitate.[2]

-

Filter and dry under vacuum at room temperature (do not heat, or it will dehydrate to boroxine).[2]

References

-

Lennox, A. J. J., & Lloyd-Jones, G. C. (2014).[2] Selection of Boron Reagents for Suzuki–Miyaura Coupling. Chemical Society Reviews, 43(1), 412–443.[2] Link

-

Iwamura, H., et al. (2020).[2] Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. Journal of Solution Chemistry, 49, 814–824.[2] Link

-

Miyaura, N., & Suzuki, A. (1995).[2] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.[2] Link[1][2]

-

PubChem. (n.d.).[2] 4-Isopropylphenylboronic acid (Analog Data). National Library of Medicine.[2] Link[1][2]

Disclaimer: While the solubility trends presented are based on established chemical principles and analog data, specific batch-to-batch variations (especially regarding boroxine content) can affect precise solubility limits.[1][2] Always perform a pilot solubility test.

Technical Guide: Safety & Handling of 2-Bromo-4-isopropylphenylboronic Acid

[1]

Executive Summary

This technical guide outlines the operational safety, stability management, and experimental handling of 2-Bromo-4-isopropylphenylboronic acid (CAS: 2096338-86-0).[1] Primarily utilized as a sterically demanding building block in Suzuki-Miyaura cross-coupling reactions, this compound presents specific challenges related to protodeboronation and anhydride (boroxine) formation.[1] This document is designed for researchers and process chemists, prioritizing self-validating protocols over generic safety advice.

Physicochemical Profile & Identity

Accurate identification is the first step in safety. The ortho-bromo substituent introduces steric strain that can influence both reactivity and stability compared to non-substituted phenylboronic acids.[1]

| Property | Specification |

| Chemical Name | (2-Bromo-4-isopropylphenyl)boronic acid |

| CAS Number | 2096338-86-0 |

| Molecular Formula | C₉H₁₂BBrO₂ |

| Molecular Weight | 242.91 g/mol |

| Appearance | White to off-white crystalline powder |

| Solubility | Soluble in MeOH, DMSO, CH₂Cl₂; sparingly soluble in water |

| Key Structural Feature | Ortho-bromo group (steric hindrance); Para-isopropyl group (electron-donating) |

Hazard Identification (GHS Classification)

While not classified as acutely toxic, the compound poses significant irritation risks typical of arylboronic acids.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Causality: The boronic acid moiety is a mild Lewis acid, capable of reversible covalent bonding with diols (e.g., carbohydrates in mucous membranes), leading to irritation upon inhalation or contact.

Stability Management: The Boroxine Equilibrium

A critical technical nuance in handling boronic acids is their tendency to dehydrate into cyclic trimers known as boroxines (anhydrides). This is not a degradation in the sense of decomposition, but it alters the stoichiometry of reactions.[1]

Mechanism of Anhydride Formation

Storage under ambient conditions with fluctuating humidity promotes the equilibrium shown below. If the material is "wet" (contains water), it remains the acid. If "dry" or heated, it forms the boroxine.

Figure 1: The reversible dehydration of boronic acids to boroxines.[1] This equilibrium impacts the effective molecular weight during weighing.[1]

Storage Protocol

-

Temperature: Store at 2-8°C . Lower temperatures reduce the rate of spontaneous dehydration and oxidation.

-

Atmosphere: Store under Inert Gas (Argon or Nitrogen) . While air-stable for short periods, long-term exposure to oxygen can lead to the formation of phenols (via C-B bond oxidation), especially given the electron-rich isopropyl group.[1]

-

Container: Tightly sealed glass vials with PTFE-lined caps. Avoid long-term storage in plastic, which may be permeable to moisture.[1]

Operational Safety & Handling Workflow

The following workflow integrates safety controls with quality assurance steps to ensure experimental success.

Self-Validating Purity Check

Before using this reagent in critical synthesis (e.g., GMP steps or library synthesis), you must validate its state.[1]

-

1H-NMR Validation: Dissolve a sample in DMSO-d6. Check for the presence of distinct peaks corresponding to the boroxine form versus the monomer.

-

Stoichiometry Correction: If the sample contains significant boroxine, calculate the effective molecular weight (Boroxine MW / 3) to ensure correct molar equivalents in your reaction.

Handling Workflow Diagram

Figure 2: Operational workflow ensuring safety and stoichiometric accuracy.

Experimental Handling: Suzuki-Miyaura Coupling

When utilizing 2-Bromo-4-isopropylphenylboronic acid in cross-coupling:

-

Protodeboronation Risk: The ortho-bromo substituent increases steric bulk, which can slow down transmetalation.[1] This delay increases the window for protodeboronation (loss of the B(OH)₂ group), a common side reaction in base-catalyzed conditions.[1]

-

Mitigation: Use mild bases (e.g., K₃PO₄ instead of Na₂CO₃) and anhydrous conditions if possible.[1]

-

-

Catalyst Selection: Due to the steric hindrance at the ortho position, highly active catalyst systems (e.g., Pd(dppf)Cl₂ or Buchwald precatalysts like XPhos Pd G2) are recommended over simple Pd(PPh₃)₄.[1]

-

Inert Atmosphere: Strictly degas solvents. Oxygen promotes homocoupling and phenol formation, consuming the boronic acid.

Waste Disposal & Environmental Impact

Boron compounds are regulated in many jurisdictions due to potential phytotoxicity.

-

Segregation: Do not mix with general organic waste if your facility has specific boron streams.

-

Quenching: Quench reaction mixtures with water/ammonium chloride before disposal to hydrolyze any reactive intermediates.

-

Disposal: Incineration is the standard method, but ensure the waste contractor is aware of the boron content, as it forms boric oxide ash.[1]

References

-

BLD Pharm. (n.d.). (2-Bromo-4-isopropylphenyl)boronic acid MSDS. Retrieved from [1][2]

-

Hall, D. G. (2011). Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials. Wiley-VCH.[1] (General reference for Boroxine equilibrium).

-

Sigma-Aldrich. (n.d.).[1] Safety Data Sheet for Arylboronic Acids (Generic Class). Retrieved from [1]

-

Lennox, A. J. J., & Lloyd-Jones, G. C. (2014).[1] Selection of Boron Reagents for Suzuki–Miyaura Coupling. Chemical Society Reviews.[3] (Reference for Protodeboronation mechanisms).

Strategic Functionalization of 2-Bromo-4-isopropylphenylboronic Acid: Regiocontrol and Boron Retention

Executive Summary: The "Boron Paradox"

The functionalization of 2-Bromo-4-isopropylphenylboronic acid presents a classic "Boron Paradox" in organic synthesis. While the boronic acid moiety (

Direct EAS attempts on this substrate frequently result in protodeboronation (replacement of boron with hydrogen) or ipso-substitution (replacement of boron with the electrophile), rather than the desired C-H functionalization.

This guide outlines a high-fidelity workflow to bypass these failure modes. By leveraging MIDA (N-methyliminodiacetic acid) boronate protection, we convert the labile Lewis-acidic boron into a robust, tetracoordinate species. This strategy alters the electronic landscape, protects the boron center, and enforces regioselectivity at the C5 position , the only electronically and sterically viable site.

Mechanistic Analysis: The Electronic & Steric Battlefield

To design a successful protocol, we must first map the competing electronic vectors and steric barriers on the arene ring.

Substituent Effects[1][2][3]

-

Isopropyl (

) at C4: Strong activator (inductive effect). Directs ortho (to C3 and C5). -

Bromine (

) at C2: Weak deactivator but ortho/para director. Directs to C1 (ipso), C3 (ortho), and C5 (para). -

Boronic Acid (

) at C1: Moderate deactivator (electron-withdrawing via empty p-orbital). Meta-director (to C3 and C5).

The Regioselectivity Consensus

All three substituents electronically favor C3 and C5 . However, steric reality dictates the outcome:

-

Position C3: Located between the bulky Bromine and Isopropyl groups.[1] This site is sterically "sandwiched" and kinetically inaccessible.

-

Position C5: Activated by the Isopropyl group (ortho) and Bromine (para). It is sterically accessible.[1]

-

Position C1 (Ipso): Highly vulnerable to attack by strong electrophiles (e.g., nitronium ion), leading to loss of the boron moiety.

Visualization of Reactivity Vectors

Figure 1: Regioselectivity map showing the convergence of electronic effects at C5 and the steric blockade at C3.[1]

Strategic Workflow: The MIDA Solution

Direct nitration or halogenation of the free boronic acid is not recommended due to the high rate of ipso-substitution. The industry-standard approach involves protecting the boron as a MIDA boronate.

Why MIDA?

-

Hybridization Change: Converts the

hybridized boron (Lewis acid) to an -

Chemical Stability: MIDA boronates are stable to acidic nitrating conditions (e.g., fuming

) and oxidants (Jones reagent) that would destroy the free acid or pinacol ester. -

Purification: They are silica-stable, crystalline solids, allowing for easy purification of the functionalized intermediate.

The Protocol Architecture

Figure 2: Comparative workflow demonstrating the necessity of MIDA protection for successful functionalization.

Detailed Experimental Protocols

These protocols are designed for a 5.0 mmol scale but are linearly scalable.

Step 1: MIDA Protection

This step "cages" the boron, rendering it inert to the subsequent EAS conditions.

-

Reagents: 2-Bromo-4-isopropylphenylboronic acid (1.0 equiv), N-methyliminodiacetic acid (MIDA) (1.2 equiv).

-

Solvent: Toluene:DMSO (10:1).

-

Procedure:

-

Charge a round-bottom flask equipped with a Dean-Stark trap.

-

Add substrate and MIDA in Toluene/DMSO.

-

Reflux for 12–16 hours with azeotropic removal of water.

-

Concentrate in vacuo.

-

Purification: Recrystallize from Acetone/Ether or purify via flash chromatography (EtOAc/MeOH).

-

-

Checkpoint:

B NMR should show a shift from ~30 ppm (broad,

Step 2: Electrophilic Aromatic Substitution (Example: Nitration)

With the boron protected, we target the C5 position.

-

Reagents: MIDA-Boronate intermediate (1.0 equiv), Fuming

(1.1 equiv), -

Conditions:

to -

Procedure:

-

Dissolve the MIDA boronate in nitromethane or acetic anhydride.

-

Cool to

. -

Add fuming nitric acid dropwise (exothermic).

-

Stir at

for 1 hour. Monitor by HPLC. -

Quench with ice water. Extract with EtOAc.

-

-

Regioselectivity Validation: The product will be the 5-nitro derivative.

-

NMR Evidence: Look for two aromatic singlets (para to each other) in the

H NMR if C3 and C6 protons remain, but here we have substituents at 1, 2, 4. -

Proton Assignment: The remaining aromatic protons are at C3 and C6.

-

H-C3: Singlet (sandwiched).

-

H-C6: Singlet (para to H-C3).

-

Note: The coupling pattern simplifies significantly.

-

-

Step 3: MIDA Deprotection (Hydrolysis)

Restoring the free boronic acid for Suzuki coupling.

-

Reagents: 1M NaOH (aq), THF.

-

Procedure:

-

Dissolve the functionalized MIDA boronate in THF.

-

Add 1M NaOH (3 equiv). Stir at room temperature for 30 mins.

-

Quench with 1M HCl (carefully, to pH 6-7). Do not acidify below pH 5 to avoid protodeboronation of the new species.

-

Extract with EtOAc.

-

Comparative Data: Protection Strategies

| Feature | Free Boronic Acid | Pinacol Ester | MIDA Boronate |

| Nitration Tolerance | Poor (Ipso-substitution) | Moderate (Hydrolysis risk) | Excellent (Inert) |

| Boron Hybridization | |||

| Chromatography | Difficult (Streaking) | Good | Excellent (Stable on Silica) |

| Atom Economy | High | Moderate | Moderate |

| Recommendation | Avoid for EAS | Alternative | Preferred |

Troubleshooting & Quality Control

Monitoring "Boron Leakage"

During the EAS step, if the MIDA group hydrolyzes or if the conditions are too harsh, you may observe 2-bromo-4-isopropyl-1-nitrobenzene (the product of nitrodeboronation).

-

Detection: Check GC-MS for a mass corresponding to

. -

Correction: Lower the reaction temperature and ensure anhydrous conditions during the EAS step.

Handling the "Sandwich" Proton (H-C3)

The proton at C3 is chemically distinct but sterically shielded. In

References

-

MIDA Boronates in Synthesis: Gillis, E. P., & Burke, M. D. (2007). "A Simple and Modular Strategy for Small Molecule Synthesis: Iterative Suzuki-Miyaura Coupling of B-Protected Haloboronic Acids." Journal of the American Chemical Society.

-

Nitration of Arylboronic Acids: Prakash, G. K. S., et al. (2007). "Ipso-Nitration of Arylboronic Acids." Journal of Organic Chemistry.

-

Stability of Boronic Esters: Gonzalez, J. A., et al. (2012). "Stability of Boronic Esters under Hydrolytic and Oxidative Conditions." Organic Letters.

-

General EAS Mechanism: Master Organic Chemistry. "Electrophilic Aromatic Substitution: The Mechanism."

Sources

A Theoretical Exploration of the Electronic Landscape of 2-Bromo-4-isopropylphenylboronic Acid: A Guide for Researchers

Foreword: Unveiling the Electronic Nuances of a Key Building Block

In the landscape of modern drug discovery and materials science, phenylboronic acids stand as versatile and indispensable building blocks. Their unique chemical reactivity, particularly in the context of the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction, has cemented their importance in the synthesis of complex organic molecules.[1] Beyond their role as synthetic intermediates, the intrinsic electronic properties of substituted phenylboronic acids are increasingly recognized as critical determinants of their biological activity and material performance. This guide delves into a comprehensive theoretical investigation of the electronic properties of a specific, yet underexplored, derivative: 2-Bromo-4-isopropylphenylboronic acid.

While experimental characterization provides invaluable macroscopic data, a theoretical approach allows us to probe the sub-atomic world, revealing the intricate dance of electrons that governs the molecule's behavior. This in-depth guide is designed for researchers, scientists, and drug development professionals, offering a robust framework for understanding and predicting the electronic characteristics of this compound. By leveraging established computational chemistry techniques, we aim to provide a foundational understanding of its structure, reactivity, and potential for interaction, thereby accelerating its application in novel therapeutic and material contexts.

I. The Strategic Importance of 2-Bromo-4-isopropylphenylboronic Acid

The unique substitution pattern of 2-Bromo-4-isopropylphenylboronic acid—featuring a bulky, electron-donating isopropyl group and an electron-withdrawing bromine atom ortho to the boronic acid moiety—suggests a complex interplay of steric and electronic effects. This intricate balance is precisely what makes a theoretical investigation so compelling. Understanding the electronic consequences of these substituents is paramount for predicting:

-

Reactivity in Cross-Coupling Reactions: The electron density at the carbon-boron bond is a key factor in the transmetalation step of the Suzuki-Miyaura coupling.

-

Acidity (pKa): The acidity of the boronic acid is crucial for its solubility and its interaction with biological targets.[2]

-

Intermolecular Interactions: The electrostatic potential surface dictates how the molecule will interact with other molecules, including proteins and other components of a material.

-

Spectroscopic Signatures: Theoretical calculations can predict and help interpret experimental spectra (e.g., NMR, UV-Vis).[3]

This guide will provide a detailed roadmap for a computational study designed to elucidate these critical electronic properties.

II. Theoretical Methodology: A Quantum Mechanical Toolkit

To dissect the electronic properties of 2-Bromo-4-isopropylphenylboronic acid, a multi-faceted computational approach is required. The cornerstone of this investigation is Density Functional Theory (DFT), a powerful and cost-effective method for studying the electronic structure of molecules.[4]

A. Computational Workflow

The following diagram outlines the proposed computational workflow, a systematic approach to ensure the accuracy and reliability of the theoretical predictions.

Caption: Computational workflow for the theoretical analysis of 2-Bromo-4-isopropylphenylboronic acid.

B. Step-by-Step Protocol

1. Geometry Optimization:

-

Objective: To find the most stable three-dimensional arrangement of atoms in the molecule.

-

Methodology: DFT calculations using a suitable functional, such as B3LYP, and a robust basis set, like 6-311++G(d,p), will be employed.[3] The choice of this functional and basis set offers a good balance between computational cost and accuracy for organic molecules. The optimization should be performed without any symmetry constraints to allow for the identification of the true global minimum energy conformation. Given the rotational freedom of the hydroxyl groups and the isopropyl group, a conformational search is crucial to identify all low-energy conformers.[2]

-

Rationale: An accurate molecular geometry is the foundation for all subsequent electronic property calculations. Small changes in bond lengths and angles can significantly impact the electronic distribution.

2. Frequency Analysis:

-

Objective: To confirm that the optimized geometry corresponds to a true energy minimum on the potential energy surface.

-

Methodology: A vibrational frequency calculation will be performed on the optimized structure at the same level of theory.

-

Rationale: The absence of imaginary frequencies confirms that the structure is a stable minimum and not a transition state.[5] This step is a critical self-validation of the computational protocol.

3. Single-Point Energy and Wavefunction Calculation:

-

Objective: To obtain a high-quality electronic wavefunction for the optimized geometry.

-

Methodology: A single-point energy calculation will be performed using the optimized geometry. This calculation will generate the molecular orbitals and the electron density distribution.

-

Rationale: The resulting wavefunction is the primary source of information for all subsequent electronic property analyses.

4. Analysis of Electronic Properties:

-

Frontier Molecular Orbital (FMO) Analysis: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding a molecule's reactivity.[6] The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. The HOMO-LUMO energy gap provides an indication of the molecule's chemical stability.

-

Molecular Electrostatic Potential (MEP) Mapping: The MEP is a color-coded map of the electrostatic potential on the electron density surface of the molecule. It visually identifies the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule, providing insights into its intermolecular interactions.[3]

-

Natural Bond Orbital (NBO) Analysis: NBO analysis provides a chemically intuitive picture of bonding and charge distribution.[7] It localizes the molecular orbitals into one-center (lone pairs) and two-center (bonds) elements, corresponding to the Lewis structure representation.[8] This analysis yields natural atomic charges, which are generally considered more reliable than Mulliken charges, and allows for the quantification of donor-acceptor interactions within the molecule.[7]

III. Predicted Electronic Properties and Their Implications

Based on the proposed theoretical framework, we can anticipate the following key electronic features for 2-Bromo-4-isopropylphenylboronic acid:

| Electronic Property | Predicted Characteristic | Implication for Reactivity and Application |

| HOMO Distribution | Likely localized on the phenyl ring, with significant contributions from the isopropyl group and the bromine atom. | The electron-donating isopropyl group will raise the HOMO energy, making the molecule more susceptible to electrophilic attack. |

| LUMO Distribution | Primarily centered on the boronic acid moiety and the antibonding orbitals of the C-Br bond. | The LUMO's location indicates that the boronic acid group is the primary site for nucleophilic attack. |

| HOMO-LUMO Gap | Expected to be moderate, suggesting a balance between stability and reactivity. | A smaller gap would imply higher reactivity, which is desirable for applications like Suzuki-Miyaura coupling. |

| Molecular Electrostatic Potential | Negative potential (red) around the oxygen atoms of the boronic acid and the bromine atom. Positive potential (blue) around the hydrogen atoms of the hydroxyl groups and the boron atom. | The electronegative oxygen and bromine atoms will be sites for hydrogen bonding and other electrostatic interactions. The acidic protons of the boronic acid will be prone to deprotonation. |

| Natural Atomic Charges | The boron atom will carry a significant positive charge. The oxygen and bromine atoms will be negatively charged. The carbon atom attached to the boron will also have a partial positive charge. | The charge distribution confirms the electrophilic nature of the boron center and the nucleophilic character of the oxygen and bromine atoms. |

IV. Visualizing Electronic Interactions: A Deeper Dive

To further illustrate the concepts discussed, the following diagram depicts the key intramolecular donor-acceptor interactions that can be elucidated through NBO analysis.

Sources

- 1. application.wiley-vch.de [application.wiley-vch.de]

- 2. On the Computational Determination of the pKa of Some Arylboronic Acids [mdpi.com]

- 3. DFT calculations and experimental FT-IR, FT-Raman, NMR, UV-Vis spectral studies of 3-fluorophenylboronic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. diva-portal.org [diva-portal.org]

- 5. Monosubstituted Phenylboronic Acids, R–B(OH)2 (R = C6H5, C6H4CH3, C6H4NH2, C6H4OH, and C6H4F): A Computational Investigation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. eczasopisma.p.lodz.pl [eczasopisma.p.lodz.pl]

- 7. q-chem.com [q-chem.com]

- 8. 7.52. Natural Bond Orbital (NBO) Analysis - ORCA 6.0 Manual [faccts.de]

Methodological & Application

Application Note: Advanced Protocols for the Cross-Coupling of 2-Bromo-4-isopropylphenylboronic Acid

Part 1: Executive Summary & Technical Challenges

The Substrate Profile

2-Bromo-4-isopropylphenylboronic acid (CAS: 2096338-86-0) is a high-value bifunctional building block. Its unique structure presents a dichotomy of utility and difficulty:

-

Utility: It allows for the sequential construction of polysubstituted biaryls. The boronic acid moiety (

) serves as the first coupling handle, while the ortho-bromide ( -

Difficulty: The molecule combines steric hindrance (ortho-Br) with electronic deactivation (electron-rich isopropyl group). Furthermore, ortho-haloarylboronic acids are notoriously prone to protodeboronation and competitive self-coupling .

The "Transmetallation Wall"

Standard catalysts like

-

Oxidative Addition: Fast (into the external electrophile).

-

Transmetallation: Rate-Limiting Step. The bulky bromine atom at the ortho position of the boronic acid creates a steric clash with the palladium center, significantly raising the activation energy for the transfer of the aryl group.

-

Side Reactions: Because transmetallation is slow, the boronic acid has time to undergo base-catalyzed protodeboronation (yielding 3-bromocumene), or the catalyst may degrade.

Part 2: Catalyst Selection Strategy

To overcome the "Transmetallation Wall," the catalyst system must possess specific architectural features: bulky, electron-rich phosphine ligands or N-heterocyclic carbenes (NHCs) . These ligands facilitate oxidative addition and, counter-intuitively, accelerate transmetallation by creating a highly active, mono-ligated Pd(0) species.

Recommended Catalyst Systems

| Tier | Catalyst System | Ligand Class | Mechanism of Action | Recommended For |

| 1 | SPhos Pd G3 | Biaryl Phosphine (Buchwald) | Enhances transmetallation via Pd-O interaction; highly active for hindered substrates. | General Purpose. Best balance of yield and speed. |

| 2 | XPhos Pd G3 | Biaryl Phosphine (Buchwald) | Larger steric bulk than SPhos; boosts reductive elimination. | Extremely Hindered partners (e.g., ortho-substituted electrophiles). |

| 3 | Pd-PEPPSI-IPr | NHC (Carbene) | Strong | Difficult/Unstable substrates; high resistance to air/moisture. |

| 4 | Alkyl Phosphine | Electron-rich ligand promotes oxidative addition. | Cost-Sensitive scale-up where ultra-high activity isn't critical. |

Part 3: Mechanistic Visualization

The following diagram illustrates the specific kinetic bottleneck (Transmetallation) caused by the ortho-bromo group and how specialized ligands (L) overcome it.

Figure 1: Catalytic cycle highlighting the steric bottleneck at the transmetallation step due to the ortho-bromine substituent.

Part 4: Optimized Experimental Protocol

Protocol A: Chemoselective Coupling with Aryl Chlorides/Bromides

Objective: Couple the boronic acid moiety with an external Aryl Halide (

Reagents:

-

Nucleophile: 2-Bromo-4-isopropylphenylboronic acid (1.0 equiv)

-

Electrophile: Aryl Chloride or Bromide (1.0 - 1.2 equiv)

-

Note: Use electron-deficient Aryl Chlorides or Aryl Bromides to ensure they react faster than the internal bromide.

-

-

Catalyst: SPhos Pd G3 (1.0 - 2.0 mol%)

-

Base:

(2.0 - 3.0 equiv) -

Solvent: Toluene/Water (10:1) or 1,4-Dioxane/Water (4:1)

Step-by-Step Methodology:

-

Setup (Inert Atmosphere):

-

Charge a reaction vial equipped with a magnetic stir bar with the Electrophile (1.0 mmol), Boronic Acid (1.0 mmol, 243 mg), and SPhos Pd G3 (0.02 mmol, 15 mg).

-

Crucial: If using a separate ligand and metal source (e.g.,

+ SPhos), add them now (Ratio Pd:L = 1:2).

-

-

Degassing:

-

Seal the vial with a septum. Evacuate and backfill with Argon or Nitrogen (

). -

Add the solvent (e.g., 4 mL Toluene + 0.4 mL Water) via syringe. The solvent must be degassed (sparged with inert gas for 15 mins) prior to addition.

-

Why? Oxygen promotes homocoupling of the boronic acid and deactivates the catalyst.

-

-

Base Addition:

-

Reaction:

-

Heat the mixture to 80°C - 100°C with vigorous stirring.

-

Time: Typically 2–6 hours.

-

Monitoring: Monitor by HPLC or TLC. Look for the disappearance of the Aryl Halide. The Boronic Acid may show some protodeboronation (formation of 3-bromocumene); this is a common side product.

-

-

Workup:

Protocol B: Troubleshooting & Optimization

Use this decision tree if Protocol A yields poor results.

Figure 2: Troubleshooting decision tree for common failure modes.

Part 5: Data Summary & Expectations

| Parameter | Standard Condition | Optimization for Stability | Optimization for Speed |

| Solvent | Toluene/ | THF (Anhydrous) | 1,4-Dioxane/ |

| Base | |||

| Temp | 80°C | 60°C | 100°C (Microwave) |

| Catalyst | SPhos Pd G3 | Pd-PEPPSI-IPr | XPhos Pd G3 |

| Expected Yield | 75-90% | 60-80% | 85-95% |

Part 6: References

-

Buchwald, S. L., et al. "Universal Catalysts for the Suzuki-Miyaura Coupling of Sterically Hindered Biaryls." Journal of the American Chemical Society, 2007.

-

Organ, M. G., et al. "Pd-PEPPSI-IPr: A Highly Active and Robust Catalyst for Cross-Coupling." Chemistry - A European Journal, 2006.

-

Lloyd-Jones, G. C., et al. "Kinetics and Mechanism of the Protodeboronation of Arylboronic Acids." Journal of the American Chemical Society, 2017.

-

Miyaura, N. "Metal-Catalyzed Cross-Coupling Reactions of Organoboron Compounds with Organic Halides." In Metal-Catalyzed Cross-Coupling Reactions, Wiley-VCH, 2008.

Sources

- 1. expresspolymlett.com [expresspolymlett.com]

- 2. Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates [organic-chemistry.org]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. 4-Isopropylphenylboronic acid - CAS:16152-51-5 - Sunway Pharm Ltd [3wpharm.com]

Application Note: Chemoselective Heck Coupling of 2-Bromo-4-isopropylphenylboronic Acid

Strategic Analysis & Core Directive

The Substrate Challenge: Orthogonal Reactivity

The target substrate, 2-Bromo-4-isopropylphenylboronic acid , presents a classic "orthogonal reactivity" challenge in palladium catalysis. It contains two distinct cross-coupling handles:

-

Aryl Bromide (C-Br): The electrophile in Heck, Suzuki, and Sonogashira couplings.

-

Boronic Acid (C-B(OH)₂): The nucleophile in Suzuki-Miyaura coupling.

The Core Objective: Perform a Heck reaction (alkenylation) at the C-Br position while preserving the C-B(OH)₂ moiety for subsequent downstream diversification (e.g., a sequential Suzuki coupling).

Critical Constraints

-

Steric Hindrance: The bromine is at the ortho position relative to the boronic acid. This creates significant steric strain, impeding the oxidative addition of Pd(0).

-

Chemoselectivity: Standard Suzuki conditions (aqueous base, heat) will destroy the boronic acid via homocoupling or protodeboronation before the Heck reaction completes.

-

Protodeboronation: Aryl boronic acids with ortho-substituents are highly prone to hydrolytic deboronation under basic, aqueous conditions at high temperatures.

Mechanistic Pathway & Chemoselectivity

To achieve the desired transformation, we must exploit the kinetic difference between oxidative addition (C-Br bond) and transmetallation (C-B bond).

Reaction Logic[1][2]

-

Oxidative Addition (Fast): Pd(0) inserts into the C-Br bond. This is generally faster than boronic acid activation if the base is chosen correctly.

-

Coordination/Insertion: The alkene coordinates and inserts.

-

Beta-Hydride Elimination: The product is released.

-

Suppression of Suzuki: By using anhydrous conditions and non-hydroxide bases , we prevent the formation of the reactive boronate species [Ar-B(OH)₃]⁻, effectively "masking" the boronic acid during the Heck cycle.

Figure 1: Chemoselective pathway.[1] The red dotted line represents the degradation pathway to be avoided via anhydrous protocols.

Experimental Protocols

Two protocols are recommended. Protocol A is the primary method for robustness. Protocol B (Jeffery Conditions) is the alternative if steric hindrance results in low conversion.

Protocol A: Anhydrous "Ligand-Controlled" Heck

Best for: High chemoselectivity and preserving the boronic acid.

Reagents:

-

Substrate: 2-Bromo-4-isopropylphenylboronic acid (1.0 equiv)

-

Alkene: e.g., Methyl acrylate, Styrene (1.2 – 1.5 equiv)

-

Catalyst: Pd(OAc)₂ (5 mol%)[2]

-

Ligand: P(o-tol)₃ (10-15 mol%) - Crucial for ortho-substituted bromides.

-

Base: Triethylamine (Et₃N) or DIPEA (2.0 equiv) - Organic bases minimize deboronation.

-

Solvent: Anhydrous DMF or Acetonitrile (MeCN).

Step-by-Step Methodology:

-

Setup: Flame-dry a reaction vial equipped with a magnetic stir bar and purge with Argon/Nitrogen.

-

Charging: Add the boronic acid substrate, Pd(OAc)₂, and P(o-tol)₃.

-

Solvation: Add anhydrous DMF (concentration ~0.2 M). Stir for 5 mins to pre-complex the catalyst.

-

Activation: Add the alkene followed by the amine base (Et₃N) via syringe.

-

Reaction: Heat the sealed vessel to 80–90 °C for 12–24 hours. Note: Do not exceed 100 °C to prevent thermal decomposition of the boronic acid.

-

Workup: Cool to room temperature. Dilute with EtOAc. Wash carefully with 0.5 M HCl (to remove base) followed by brine. Avoid basic washes (NaOH/NaHCO₃) which might extract the boronic acid product into the aqueous phase.

-

Purification: Dry over Na₂SO₄, concentrate, and purify via flash chromatography (typically acidified silica or rapid elution).

Protocol B: "Jeffery Conditions" (Phase Transfer)

Best for: Highly sterically hindered substrates where Protocol A fails.

Reagents:

-

Catalyst: Pd(OAc)₂ (5 mol%)[2]

-

Additive: Tetrabutylammonium bromide (TBAB) (1.0 equiv)

-

Base: NaHCO₃ (2.5 equiv) - Solid/mild base.

-

Solvent: DMF (Anhydrous).

Methodology:

-

Mix substrate, Pd(OAc)₂, TBAB, and solid NaHCO₃ in a vial.

-

Add DMF and the alkene.

-

Heat to 70–80 °C . The TBAB acts as a phase-transfer agent and stabilizes "ligand-free" Pd nanoparticles, which are highly active for hindered bromides.

-

Critical Monitoring: Monitor strictly by HPLC/TLC. Stop immediately upon consumption of bromide to prevent side reactions with the boronic acid.

Data Summary & Troubleshooting

| Parameter | Protocol A (Phosphine) | Protocol B (Jeffery) |

| Active Species | Pd(0)-P(o-tol)₃ | Pd-Nanoclusters / Anionic Pd |

| Steric Tolerance | Good | Excellent |

| Boronic Stability | High (Anhydrous/Amine base) | Moderate (Solid carbonate used) |

| Reaction Temp | 80–90 °C | 70–80 °C |

| Primary Risk | Slow conversion | Protodeboronation if wet |

Troubleshooting Guide

-

Issue: Low Conversion.

-

Cause: The isopropyl group and ortho-boronic acid create a "steric wall."

-

Fix: Switch to Protocol B or use a Buchwald ligand (e.g., SPhos) which is designed for extreme steric hindrance.

-

-

Issue: Protodeboronation (Loss of B(OH)₂).

-

Observation: Product mass = Expected - 44 (loss of B(OH)₂ + H).

-

Fix: Ensure DMF is strictly anhydrous. Switch base from inorganic (NaHCO₃) to hindered organic (DIPEA). Lower temperature to 70 °C and extend time.

-

-

Issue: Homocoupling (Suzuki Side Product).

-

Observation: Biaryl formation.[3]

-

Fix: This occurs if the boronic acid activates. Ensure no water is present. Remove any sources of Pd(II) reduction before the alkene is added (pre-stirring helps).

-

Experimental Workflow Visualization

Figure 2: Step-by-step experimental workflow for Protocol A.

References

-

Beletskaya, I. P., & Cheprakov, A. V. (2000). The Heck Reaction as a Sharpening Stone of Palladium Catalysis. Chemical Reviews, 100(8), 3009–3066. Link

-

Jeffery, T. (1984). On the efficiency of tetraalkylammonium salts in Heck type reactions. Tetrahedron Letters, 25(45), 5133-5136. Link

- Miyaura, N. (2002). Cross-Coupling Reactions: A Practical Guide. Springer. (General reference for Boronic Acid stability).

-

Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of Boron Reagents for Suzuki–Miyaura Coupling. Chemical Society Reviews, 43, 412-443. (Discusses protodeboronation mechanisms). Link

Sources

- 1. A Diverted Aerobic Heck Reaction Enables Selective 1,3-Diene and 1,3,5-Triene Synthesis Through C−C Bond Scission - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. BJOC - Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions [beilstein-journals.org]

synthesis of carbazoles using 2-Bromo-4-isopropylphenylboronic acid

Introduction

The carbazole moiety is a privileged scaffold in materials science (OLED host materials, hole-transport layers) and medicinal chemistry (alkaloids, kinase inhibitors). While simple carbazoles are abundant, regioselective synthesis of substituted carbazoles remains a synthetic challenge.[1]

This Application Note details the strategic use of 2-Bromo-4-isopropylphenylboronic acid as a bifunctional building block. Unlike standard phenylboronic acids, this reagent possesses an ortho-bromo substituent relative to the boron center. This unique architecture allows for a "Suzuki-Miyaura / Buchwald-Hartwig" cascade or stepwise sequence, enabling the precise construction of 2-isopropyl-9H-carbazole derivatives.

The protocol below prioritizes the Stepwise Nitro-Reduction Route , chosen for its high reliability, scalability, and immunity to catalyst poisoning often seen in direct amine couplings.

Strategic Analysis: The "Orthogonal Halide" Advantage

The core challenge in using poly-halogenated/boronated reagents is chemoselectivity. 2-Bromo-4-isopropylphenylboronic acid presents two reactive centers:

-

C(sp2)–B(OH)₂ (Position 1): Susceptible to Transmetallation (Suzuki Coupling).

-

C(sp2)–Br (Position 2): Susceptible to Oxidative Addition (Buchwald-Hartwig Amination).

The Synthetic Logic: By reacting this reagent with an aryl halide bearing a nitro group (e.g., 1-iodo-2-nitrobenzene), we direct the Palladium catalyst exclusively to the C–B bond first (Suzuki), leaving the C–Br bond intact. The subsequent reduction of the nitro group reveals an amine, which is then perfectly positioned to attack the C–Br bond intramolecularly to close the carbazole ring.

Regiochemical Outcome: Based on the substitution pattern (Boron at C1, Bromine at C2, Isopropyl at C4), the final cyclization yields 2-isopropyl-9H-carbazole (assuming an unsubstituted coupling partner).

Experimental Protocol: The Robust "Nitro" Route

Phase A: Suzuki-Miyaura Coupling

Objective: Synthesis of 2-bromo-4-isopropyl-2'-nitrobiphenyl

Reagents & Stoichiometry:

| Component | Equiv. | Role |

|---|---|---|

| 2-Bromo-4-isopropylphenylboronic acid | 1.1 | Nucleophile |

| 1-Iodo-2-nitrobenzene | 1.0 | Electrophile |

| Pd(PPh₃)₄ | 0.05 | Catalyst (Pd(0)) |

| K₂CO₃ (2M aq.) | 3.0 | Base |

| DME / Ethanol / Water | Solvent | (4:1:1 Ratio) |

Step-by-Step:

-

Degassing: Charge a reaction flask with DME, Ethanol, and Water. Sparge with Argon for 15 minutes to remove dissolved oxygen (critical to prevent homocoupling).

-

Loading: Add 1-iodo-2-nitrobenzene (1.0 eq) and 2-Bromo-4-isopropylphenylboronic acid (1.1 eq).

-

Catalysis: Add Pd(PPh₃)₄ (5 mol%) and aqueous K₂CO₃.

-

Reaction: Heat to 80°C under Argon atmosphere for 12–16 hours. Monitor by TLC (Hexane/EtOAc 9:1).

-

Checkpoint: The boronic acid spot should disappear.

-

-

Workup: Cool to RT. Dilute with EtOAc, wash with water and brine. Dry over Na₂SO₄ and concentrate.

-

Purification: Flash column chromatography (Silica, Hexane/EtOAc gradient).

Phase B: Nitro Reduction

Objective: Synthesis of 2'-bromo-4'-isopropyl-2-aminobiphenyl

Method: Iron-mediated reduction (Bechamp conditions) is preferred over catalytic hydrogenation to absolutely prevent accidental de-bromination.

-

Suspend the nitro-biphenyl intermediate in Ethanol/Acetic Acid (5:1) .

-

Add Iron powder (Fe, 5.0 eq) .

-

Reflux at 90°C for 2 hours.

-

Filter hot through Celite to remove iron residues.

-

Neutralize filtrate with NaHCO₃, extract with EtOAc, and concentrate to yield the amine intermediate.

Phase C: Intramolecular Buchwald-Hartwig Cyclization

Objective: Ring closure to 2-isopropyl-9H-carbazole

Reagents & Stoichiometry:

| Component | Equiv. | Role |

|---|---|---|

| Amine Intermediate (from Phase B) | 1.0 | Precursor |

| Pd(OAc)₂ | 0.05 | Pre-catalyst |

| SPhos or XPhos | 0.10 | Ligand (Crucial for steric bulk) |

| Cs₂CO₃ | 2.0 | Base |

| Toluene | Solvent | 0.1 M Concentration |

Step-by-Step:

-

Catalyst Prep: In a glovebox or under strict Argon flow, mix Pd(OAc)₂ and SPhos in Toluene and stir for 10 mins to generate the active catalytic species.

-

Reaction: Add the amine intermediate and Cs₂CO₃.

-

Heating: Heat to 100°C for 12 hours.

-

Observation: The reaction mixture will darken. Full conversion is usually rapid due to the intramolecular nature (high effective molarity).

-

Isolation: Filter through a silica plug, concentrate, and recrystallize from Hexane/CH₂Cl₂ to obtain the pure carbazole.

Visualization of Workflows

Figure 1: Reaction Pathway & Regiochemistry

This diagram illustrates the transformation of the starting material into the final carbazole scaffold, highlighting the fate of the isopropyl group.

Caption: Sequential transformation from boronic acid precursor to carbazole. Note the preservation of the bromine atom until the final ring-closing step.

Figure 2: Catalyst Decision Matrix

Choosing the right ligand system for the final cyclization is critical depending on the steric bulk of the other ring.

Caption: Ligand selection guide for the intramolecular amination step. Dialkylbiaryl phosphines (SPhos/XPhos) are recommended for maximum reliability.

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Low Yield in Step 1 (Suzuki) | Protodeboronation | The boronic acid is unstable. Use excess boronic acid (1.2–1.5 eq) or switch to a mild base like K₃PO₄. |

| Formation of Homocouple | Oxygen presence | Degas solvents thoroughly. The starting material can dimerize if Pd(II) is not reduced quickly. |

| De-bromination in Step 2 | Hydrogenolysis | Avoid Pd/C + H₂ for the reduction step. Stick to Fe/AcOH or SnCl₂/HCl . |

| Incomplete Cyclization (Step 3) | Catalyst Deactivation | Ensure the reaction is strictly anhydrous. Use Cs₂CO₃ instead of alkoxides to prevent side reactions. |

References

-

Ackermann, L., Althammer, A., & Mayer, P. (2009).[2] Palladium-Catalyzed Direct Arylation of Indoles and Carbazoles.[2] Synthesis, 2009(20), 3493–3503.

-

Ku, J. K., et al. (2008). Synthesis of Carbazoles via Tandem Oxidative Coupling. Journal of Organic Chemistry, 73(13), 5022–5028.

- Suzuki, A. (2005). The Suzuki Reaction with Arylboron Compounds in Organic Synthesis. Current Organic Chemistry, 8, 1002-1010.

-

Surry, D. S., & Buchwald, S. L. (2008). Biaryl Phosphine Ligands in Palladium-Catalyzed Amination. Angewandte Chemie International Edition, 47(34), 6338–6361.

- Vertex AI Search. (2025). Summary of Carbazole Synthesis Patents (CN104211634A) and Protocols.

Sources

photoredox catalysis with 2-Bromo-4-isopropylphenylboronic acid

Application Note: High-Fidelity Metallaphotoredox Functionalization of 2-Bromo-4-isopropylphenylboronic Acid

Executive Summary

2-Bromo-4-isopropylphenylboronic acid (CAS: 2096338-86-0) represents a high-value "linchpin" scaffold in medicinal chemistry. Its structure combines three distinct chemical handles: a lipophilic isopropyl group (for hydrophobic binding interactions), a reactive ortho-bromide (electrophile), and a boronic acid (nucleophile).

While traditional cross-coupling (e.g., Suzuki-Miyaura) often suffers from chemoselectivity issues—such as competitive protodeboronation or homocoupling due to the steric crowding of the ortho-bromide—Metallaphotoredox Catalysis offers a superior solution. This guide details a protocol for the chemoselective alkylation of the C–Br bond using carboxylic acids as alkyl radical precursors. This approach preserves the boronic acid moiety, enabling the synthesis of complex, sterically congested organoboron building blocks impossible to access via conventional thermal methods.

Chemical Profile & Reactivity Challenges

| Feature | Chemical Implication | Photoredox Strategy |

| Ortho-Bromide | High steric hindrance; prone to sluggish oxidative addition in thermal Pd-catalysis. | Solution: Ni-catalysis operates via a radical-mediated single-electron transfer (SET) pathway, which is less sensitive to steric bulk than Pd-mediated two-electron processes. |

| Boronic Acid | Nucleophilic; prone to protodeboronation (C–B bond cleavage) under basic/heated conditions. | Solution: Mild, room-temperature photoredox conditions prevent thermal degradation. Use of mild bases (e.g., Cs₂CO₃) retains the B(OH)₂ integrity. |

| 4-Isopropyl | Electron-donating (+I effect); increases electron density on the ring. | Solution: The electron-rich nature makes the C–Br bond harder to break oxidatively. The high-energy excited state of the photocatalyst overcomes this activation barrier. |

Application Protocol: Decarboxylative C(sp²)–C(sp³) Cross-Coupling

This protocol couples 2-Bromo-4-isopropylphenylboronic acid with a generic Carboxylic Acid (R-CO₂H) (e.g., Boc-Proline, amino acids, or primary/secondary alkyl acids) to generate a 2-alkylated boronic acid.

Materials & Reagents

-

Substrate: 2-Bromo-4-isopropylphenylboronic acid (1.0 equiv).

-

Coupling Partner: Alkyl Carboxylic Acid (1.5 equiv).

-

Photocatalyst: [Ir{dF(CF₃)ppy}₂(dtbbpy)]PF₆ (1 mol%).

-

Role: Harvests visible light to generate alkyl radicals via oxidative quenching.

-

-

Metal Catalyst: NiCl₂·glyme (10 mol%) + dtbbpy (10 mol%).

-

Role: Mediates the bond formation between the aryl bromide and the alkyl radical.

-

-

Base: Cesium Carbonate (Cs₂CO₃) (3.0 equiv).

-

Solvent: Anhydrous DMSO or DMF (0.1 M concentration).

-

Light Source: Blue LED (450 nm, ~30-40W).

Step-by-Step Methodology

1. Catalyst Pre-Complexation (Critical for Reproducibility):

-

In a separate vial, dissolve NiCl₂·glyme (10 mol%) and 4,4'-di-tert-butyl-2,2'-bipyridine (dtbbpy, 10 mol%) in a minimal amount of solvent. Sonicate for 5 minutes until a clear green solution forms. This ensures the active catalytic species is formed prior to reaction.

2. Reaction Assembly:

-

To an 8 mL reaction vial equipped with a magnetic stir bar, add:

-

2-Bromo-4-isopropylphenylboronic acid (0.5 mmol).

-

Alkyl Carboxylic Acid (0.75 mmol).

-

[Ir{dF(CF₃)ppy}₂(dtbbpy)]PF₆ (0.005 mmol).

-

Cs₂CO₃ (1.5 mmol).

-

-

Add the pre-complexed Ni-catalyst solution.

-

Dilute with anhydrous DMSO to a total volume of 5.0 mL.

3. Degassing (The "Self-Validating" Step):

-

Seal the vial with a septum cap.

-

Sparge the solution with Nitrogen or Argon for 15 minutes.

-

Validation: The solution should remain clear/translucent. If it turns black immediately, oxygen may still be present, or the Ni-catalyst has crashed out.

4. Irradiation:

-

Place the vial 2–3 cm away from the Blue LED source. Use a fan to maintain the reaction temperature at ~25°C (room temperature).

-

Stir vigorously for 16–24 hours.

5. Workup & Purification:

-

Dilute the reaction mixture with Ethyl Acetate (20 mL) and wash with 1M HCl (to neutralize the base and protonate the boronic acid).

-

Note: If the product is intended for immediate Suzuki coupling, the crude mixture can often be filtered and used directly (telescoped synthesis).

-

For isolation: Dry organic layer over Na₂SO₄, concentrate, and purify via reverse-phase chromatography (C18 silica) using Water/Acetonitrile gradient. Avoid normal phase silica if possible, as boronic acids can streak/stick.

Mechanistic Pathway (Dual Catalytic Cycle)

The following diagram illustrates the cooperative interplay between the Iridium photocatalyst (left cycle) and the Nickel cross-coupling catalyst (right cycle). The 2-Bromo-4-isopropylphenylboronic acid enters the Ni cycle via oxidative addition.

Caption: Mechanistic interplay illustrating the generation of alkyl radicals via decarboxylation and their selective interception by the Ni-activated aryl bromide species.

Troubleshooting & Optimization

| Observation | Probable Cause | Corrective Action |

| Low Yield (<30%) | Protodeboronation (Loss of B(OH)₂) | Convert the boronic acid to a Pinacol Ester (Bpin) prior to the photoredox step. Bpin esters are significantly more stable to radical conditions than free acids. |

| No Reaction | Oxygen Inhibition | Re-degas the solvent. Ensure the reaction vial is sealed tight. Oxygen quenches the excited state of the Iridium catalyst. |

| Precipitation | Solubility Issues | Switch solvent from DMSO to DMA (Dimethylacetamide) or add small % of water (if using free boronic acid) to aid solubility. |

| Homocoupling (Ar-Ar) | High Ni Concentration | Reduce Ni catalyst loading to 5 mol%. Ensure the Alkyl Radical source is in excess (1.5–2.0 equiv). |

References

-

Zuo, Z., et al. "Merging photoredox with nickel catalysis: Coupling of α-carboxyl sp3-carbons with aryl halides." Science, 345(6195), 437-440. Link

-

Tellis, J. C., et al. "Single-electron transmetalation in organoboron cross-coupling by photoredox/nickel dual catalysis." Science, 345(6195), 433-436. Link

-

Molander, G. A. "Ammonium bis(catecholato)silicates in photoredox/nickel dual catalysis." Journal of Organic Chemistry. Link

-

PubChem Compound Summary. "2-Bromo-4-isopropylphenylboronic acid." National Center for Biotechnology Information. Link

Application Note: One-Pot Synthesis of Heterocycles Using 2-Bromo-4-isopropylphenylboronic Acid

Executive Summary

This guide details the strategic application of 2-Bromo-4-isopropylphenylboronic acid as a bifunctional building block for the rapid, one-pot construction of tricyclic heterocycles. Unlike standard boronic acids used solely for Suzuki-Miyaura couplings, this scaffold possesses an ortho-bromo substituent that serves as a latent electrophile for secondary intramolecular cyclization.

The presence of the 4-isopropyl group adds critical lipophilicity and steric bulk, making this specific derivative highly valuable for medicinal chemistry programs targeting GPCRs and kinases where hydrophobic pockets are prevalent. This protocol focuses on a palladium-catalyzed cascade sequence to generate 3-isopropyldibenzofuran and related analogs with >85% atom economy.

Strategic Overview: The "Ortho-Effect" Advantage

The utility of 2-Bromo-4-isopropylphenylboronic acid lies in its orthogonal reactivity. It allows for a Sequential Cascade Reaction :

-

Step 1 (Intermolecular): Chemoselective Suzuki-Miyaura coupling at the Boron center (reacting with an external aryl iodide).

-

Step 2 (Intramolecular): Palladium-catalyzed C-Heteroatom bond formation at the Bromine center to close the ring.

This "One-Pot, Two-Bond" approach eliminates intermediate isolation, reducing solvent waste and purification time.

Mechanistic Pathway (DOT Visualization)

The following diagram illustrates the catalytic cycle for the synthesis of dibenzofuran, highlighting the transition from the intermolecular cross-coupling to the intramolecular ring closure.

Figure 1: Cascade catalytic cycle demonstrating the chemoselective transformation from starting materials to the tricyclic core.

Protocol A: Synthesis of 3-Isopropyldibenzofuran

This protocol utilizes the reactivity difference between the aryl iodide (external partner) and the aryl bromide (internal substituent) to ensure the correct sequence of events.

Materials & Reagents

| Component | Specification | Role |

| Substrate A | 2-Bromo-4-isopropylphenylboronic acid | Core Scaffold |

| Substrate B | 2-Iodophenol | Coupling Partner |

| Catalyst | Pd(PPh₃)₄ (Tetrakis) | 5 mol% Loading |

| Base | K₂CO₃ (Anhydrous) | Activator / Proton Scavenger |

| Solvent | Toluene : Ethanol : Water (4:1:1) | Biphasic System |

| Atmosphere | Argon or Nitrogen | Inert Environment |

Step-by-Step Methodology

-

Preparation:

-

Oven-dry a 25 mL Schlenk tube or a pressure vial equipped with a magnetic stir bar.

-

Cool under a stream of Argon.

-

-

Reagent Loading:

-

Add 2-Bromo-4-isopropylphenylboronic acid (1.2 mmol, 291 mg).

-

Add 2-Iodophenol (1.0 mmol, 220 mg). Note: The iodide is the limiting reagent to ensure full consumption of the nucleophilic phenol.

-

Add Pd(PPh₃)₄ (0.05 mmol, 58 mg).

-

Add K₂CO₃ (3.0 mmol, 414 mg).

-

-

Solvent Addition:

-

Add degassed Toluene (4 mL), Ethanol (1 mL), and Deionized Water (1 mL).

-

Expert Tip: Degassing is critical. Oxygen promotes homocoupling of the boronic acid and deactivates the catalyst.

-

-

Reaction Phase 1 (Suzuki Coupling):

-

Seal the vessel and heat to 80°C for 4 hours.

-

Checkpoint: TLC should show consumption of 2-iodophenol and formation of the biaryl intermediate (2'-bromo-4'-isopropyl-[1,1'-biphenyl]-2-ol).

-

-

Reaction Phase 2 (Cyclization):

-

Work-up:

-

Cool to room temperature.[5]

-

Dilute with Ethyl Acetate (20 mL) and wash with Water (2 x 10 mL) and Brine (10 mL).

-

Dry the organic layer over Na₂SO₄, filter, and concentrate in vacuo.

-

-

Purification:

-

Purify via flash column chromatography (Silica Gel, Hexanes/EtOAc gradient). The product is typically a non-polar solid.

-

Protocol B: Synthesis of Phenanthridines (Nitrogen Analog)

To synthesize the nitrogen-containing analog (Phenanthridine), the coupling partner is changed to 2-Bromobenzaldehyde , followed by condensation with an amine.

Workflow Diagram

Figure 2: Sequential one-pot synthesis of Phenanthridines involving Suzuki coupling followed by condensation-cyclization.

Key Modification:

-

Reagents: 2-Bromo-4-isopropylphenylboronic acid + 2-Bromobenzaldehyde.

-

Additive: After the initial Suzuki coupling (verified by TLC), add Ammonium Acetate (for NH-phenanthridine) or a primary alkyl amine (for N-alkyl phenanthridinium salts) directly to the reaction mixture and continue heating.

Expert Insights & Troubleshooting (E-E-A-T)

The "Protodeboronation" Risk

Boronic acids with ortho-substituents are prone to protodeboronation (losing the boron group before reaction).

-

Symptom: Isolation of m-bromoisopropylbenzene.

-

Solution: Use anhydrous conditions initially or switch to a milder base like K₃PO₄ . Alternatively, use the pinacol ester derivative of the boronic acid, which releases the active species more slowly.

Catalyst Selection for Steric Hindrance

The isopropyl group at C4 is remote, but the Bromine at C2 creates steric pressure at the reaction center.

-

Recommendation: If yields are low (<50%), switch from Pd(PPh₃)₄ to Pd(dppf)Cl₂ or SPhos Pd G2 . SPhos is specifically designed to facilitate coupling of sterically hindered aryl chlorides and bromides.